N-(4-iodophenyl)-7-nitro-2,1,3-benzoxadiazol-4-amine
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Overview
Description
N-(4-iodophenyl)-7-nitro-2,1,3-benzoxadiazol-4-amine, commonly known as NBDI, is a fluorescent dye that has been widely used in scientific research for its unique properties. It is a small molecule that can be easily synthesized and has a high quantum yield, making it an ideal tool for various applications in biochemistry, cell biology, and biophysics.
Mechanism of Action
The mechanism of action of NBDI is based on its fluorescence properties. When excited by light of a specific wavelength, NBDI emits a bright green fluorescence that can be detected and measured. The intensity of the fluorescence is dependent on the local environment of the molecule, such as pH, polarity, and viscosity.
Biochemical and Physiological Effects:
NBDI has been shown to have minimal biochemical and physiological effects on cells and tissues. It has been used in live-cell imaging studies without affecting cell viability or function. However, it is important to note that the concentration of NBDI used in experiments should be carefully controlled to avoid any potential toxic effects.
Advantages and Limitations for Lab Experiments
One of the main advantages of NBDI is its high quantum yield, which makes it a highly sensitive probe for detecting small changes in the local environment. It is also easily synthesized and can be used in a wide range of experimental conditions. However, one limitation of NBDI is its relatively short excitation wavelength, which may limit its use in certain applications.
Future Directions
There are several future directions for the use of NBDI in scientific research. One potential application is in the development of biosensors for detecting specific molecules in complex biological samples. NBDI could also be used in the study of protein folding and misfolding, as well as in the development of new drugs targeting specific proteins. Additionally, the development of new synthetic methods for NBDI could lead to the creation of new fluorescent probes with even greater sensitivity and specificity.
Synthesis Methods
The synthesis of NBDI involves the reaction of 4-iodoaniline with 7-nitrobenzofurazan in the presence of a base. The resulting product is a yellow powder that is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol.
Scientific Research Applications
NBDI has been used extensively in scientific research as a fluorescent probe for various applications. It has been used to study the mechanisms of protein-protein interactions, enzyme kinetics, and membrane dynamics. NBDI has also been used as a labeling reagent for peptides and nucleic acids, allowing for their detection and quantification.
properties
IUPAC Name |
N-(4-iodophenyl)-4-nitro-2,1,3-benzoxadiazol-7-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7IN4O3/c13-7-1-3-8(4-2-7)14-9-5-6-10(17(18)19)12-11(9)15-20-16-12/h1-6,14H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCHZXTMBZKCBPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC2=CC=C(C3=NON=C23)[N+](=O)[O-])I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7IN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-iodophenyl)-4-nitro-2,1,3-benzoxadiazol-7-amine |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.